molecular formula C24H23BrN4 B11224406 4-(azepan-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(azepan-1-yl)-7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11224406
M. Wt: 447.4 g/mol
InChI Key: AMPJVUICWINWDE-UHFFFAOYSA-N
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Description

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings The compound is further substituted with a bromophenyl group and a phenyl group, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolopyrimidine core. This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and diketones. The bromophenyl and phenyl groups are introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using bromobenzene and phenylboronic acid as reagents.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of phenyl-substituted derivatives.

    Substitution: Formation of amine or thiol-substituted derivatives.

Scientific Research Applications

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE can be compared with other pyrrolopyrimidine derivatives:

    Similar Compounds:

Uniqueness: The presence of the bromophenyl group in 1-[7-(4-BROMOPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AZEPANE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C24H23BrN4

Molecular Weight

447.4 g/mol

IUPAC Name

4-(azepan-1-yl)-7-(4-bromophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23BrN4/c25-19-10-12-20(13-11-19)29-16-21(18-8-4-3-5-9-18)22-23(26-17-27-24(22)29)28-14-6-1-2-7-15-28/h3-5,8-13,16-17H,1-2,6-7,14-15H2

InChI Key

AMPJVUICWINWDE-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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